3-chloro-3,3-difluoropropanoic acid

Catalog No.
S6450002
CAS No.
76140-45-9
M.F
C3H3ClF2O2
M. Wt
144.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-3,3-difluoropropanoic acid

CAS Number

76140-45-9

Product Name

3-chloro-3,3-difluoropropanoic acid

IUPAC Name

3-chloro-3,3-difluoropropanoic acid

Molecular Formula

C3H3ClF2O2

Molecular Weight

144.50 g/mol

InChI

InChI=1S/C3H3ClF2O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8)

InChI Key

IXGFPBMPFILZEP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(F)(F)Cl

3-Chloro-3,3-difluoropropanoic acid is an organic compound characterized by its unique structure, which includes a propanoic acid backbone with two fluorine atoms and one chlorine atom attached to the third carbon. Its molecular formula is C₃H₄ClF₂O₂, and it has a molecular weight of approximately 156.52 g/mol. The presence of both chlorine and fluorine atoms imparts distinctive chemical properties, making this compound of interest in various fields such as medicinal chemistry and agrochemicals.

TFA is a corrosive and irritating liquid. It can cause severe skin burns, eye damage, and respiratory problems upon inhalation. Proper personal protective equipment (PPE) should be worn when handling TFA [].

  • Acute toxicity: LD50 (oral, rat) = 1230 mg/kg [] (moderately toxic)

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
  • Addition Reactions: The difluoropropanoic acid moiety can undergo addition reactions due to the electrophilic nature of the carbonyl group.
  • Decarboxylation: In certain conditions, the carboxylic acid group can be eliminated, leading to the formation of other derivatives.

Common reagents used in these reactions include sodium azide for nucleophilic substitution and various reducing agents for transformations involving the carboxylic acid group.

The biological activity of 3-chloro-3,3-difluoropropanoic acid has been explored in various studies. Its structural features suggest potential interactions with biological targets, particularly enzymes involved in metabolic pathways. The compound may exhibit inhibitory effects on certain enzymes, making it a candidate for further investigation in drug development and therapeutic applications.

Several synthetic routes have been developed for the preparation of 3-chloro-3,3-difluoropropanoic acid:

  • Direct Halogenation: This method involves the halogenation of 3,3-difluoropropanoic acid using chlorine gas or chlorinating agents under controlled conditions.
  • Fluorination followed by Chlorination: Starting from propanoic acid derivatives, fluorination is first performed using fluorinating agents like sulfur tetrafluoride followed by chlorination.
  • Multi-step Synthesis: More complex syntheses may involve multiple steps including protection-deprotection strategies to introduce functional groups selectively.

3-Chloro-3,3-difluoropropanoic acid has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its ability to modify biological activity through structural changes.
  • Agrochemicals: The compound can be used in the formulation of herbicides or pesticides owing to its reactivity and ability to interact with biological systems.
  • Material Science: It may also find applications in developing specialty polymers or coatings that require specific chemical properties.

Interaction studies involving 3-chloro-3,3-difluoropropanoic acid have focused on its binding affinity towards specific enzymes and receptors. These studies are crucial for understanding how modifications in its structure can influence its biological activity. Preliminary findings suggest that the presence of fluorine enhances lipophilicity, potentially leading to increased membrane permeability and bioavailability.

Several compounds share structural similarities with 3-chloro-3,3-difluoropropanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Chloro-2,2-difluoropropanoic acidC₃H₄ClF₂O₂Lacks the additional chlorine at the third carbon
3-Bromo-3,3-difluoropropanoic acidC₃H₄BrF₂O₂Contains bromine instead of chlorine
2-Bromo-2,2-difluoropropanoic acidC₃H₄BrF₂O₂Bromine at the second carbon instead
3-(4-Chlorophenyl)-3,3-difluoropropanoic acidC₉H₈ClF₂O₂Contains a phenyl group which alters its reactivity

Uniqueness: 3-chloro-3,3-difluoropropanoic acid is unique due to its specific arrangement of halogen atoms and its potential versatility in

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

143.9789634 g/mol

Monoisotopic Mass

143.9789634 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-25-2023

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